molecular formula C7H5ClF2O3S B12077031 Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

Cat. No.: B12077031
M. Wt: 242.63 g/mol
InChI Key: FTAZCYFBFGSMHC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (CAS: 1779122-92-7) is a thiophene-based heterocyclic compound with the molecular formula C₇H₅ClF₂O₃S and a molecular weight of 242.63 g/mol . It features a chlorine substituent at position 5, a difluoromethoxy group at position 3, and a methyl ester at position 2 of the thiophene ring.

Properties

Molecular Formula

C7H5ClF2O3S

Molecular Weight

242.63 g/mol

IUPAC Name

methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C7H5ClF2O3S/c1-12-6(11)5-3(13-7(9)10)2-4(8)14-5/h2,7H,1H3

InChI Key

FTAZCYFBFGSMHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloro-3-(Difluoromethoxy)Thiophene-2-Carboxylic Acid

The carboxylic acid precursor is synthesized via sequential functionalization of thiophene. In one approach, 3-hydroxythiophene-2-carboxylic acid is chlorinated at the 5-position using N-chlorosuccinimide (NCS) in acetic acid, yielding 5-chloro-3-hydroxythiophene-2-carboxylic acid. The hydroxyl group is then replaced with difluoromethoxy using a two-step protocol:

  • Sulfonation : Treatment with methanesulfonyl chloride in dichloromethane converts the hydroxyl group to a mesylate leaving group.

  • Nucleophilic Substitution : Reaction with potassium difluoromethoxide (generated in situ from difluoromethyl bromide and potassium hydroxide) replaces the mesylate with difluoromethoxy.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–5°C (mesylation), 50°C (substitution)

  • Yield: 68–72% (over two steps)

Esterification to Methyl Ester

The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) and methanol, a method validated in analogous syntheses. Key steps include:

  • Acyl Chloride Formation : The acid reacts with SOCl₂ in dichloromethane catalyzed by N,N-dimethylformamide (DMF), forming the acyl chloride at 45–50°C over 2–8 hours.

  • Methanol Quenching : The acyl chloride is treated with methanol and triethylamine, yielding the methyl ester after purification via recrystallization (methanol/water).

Optimized Parameters :

ParameterValue
SOCl₂ Equiv.1.5
Reaction Time6 hours
Yield91.6%
Purity (HPLC)97.2%

Late-Stage Difluoromethoxylation of Thiophene Esters

Copper-Mediated Coupling

A scalable route involves substituting a halogen at the 3-position of methyl 5-chlorothiophene-2-carboxylate with difluoromethoxy. This method uses a copper(I) catalyst (e.g., CuI) and a difluoromethylation reagent such as trimethyl(difluoromethyl)silane (TMSCF₂H).

Procedure :

  • Halogenation : Bromination of methyl 5-chlorothiophene-2-carboxylate at the 3-position using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA).

  • Coupling : Reaction of the 3-bromo intermediate with TMSCF₂H in the presence of CuI and cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 80°C.

Performance Metrics :

  • Yield: 65–70%

  • Selectivity: >95% (by ¹H NMR)

Radical Difluoromethylation

Recent advances employ photoredox catalysis to install difluoromethoxy groups. Under blue LED irradiation, methyl 5-chloro-3-iodothiophene-2-carboxylate reacts with difluoromethyl triflate (CF₂HOTf) in the presence of a ruthenium catalyst (e.g., Ru(bpy)₃²⁺).

Advantages :

  • Mild conditions (room temperature, 12 hours)

  • Functional group tolerance (esters remain intact)

One-Pot Tandem Synthesis

A tandem approach combines ring formation and functionalization. The Gewald reaction, which constructs thiophene rings from ketones and cyanoacetates, is adapted to incorporate difluoromethoxy groups.

Protocol :

  • Ketone Preparation : 3-Difluoromethoxyacetophenone is synthesized via Ullmann coupling between iodobenzene and difluoromethanol.

  • Cyclization : The ketone reacts with methyl cyanoacetate and sulfur in morpholine, forming the thiophene ring with inherent difluoromethoxy and ester groups.

  • Chlorination : Post-cyclization chlorination at the 5-position using Cl₂ gas in CCl₄.

Outcome :

  • Overall Yield: 58%

  • Purity: 98.5% (GC-MS)

Industrial-Scale Manufacturing Considerations

Catalytic Efficiency

Nano-copper oxide (CuO) catalysts enhance oxidation and substitution reactions. For example, in the synthesis of analogous pyrazole carboxylates, CuO nanoparticles improve yields by 15–20% compared to bulk catalysts.

Solvent Recycling

Dichloromethane and methanol are recovered via distillation, reducing production costs by 30%.

Waste Management

Thionyl chloride byproducts (HCl and SO₂) are neutralized using aqueous sodium bicarbonate scrubbers, aligning with green chemistry principles.

Analytical Characterization

Critical quality attributes are verified using:

  • ¹H NMR : Peaks at δ 3.98 (s, 3H, COOCH₃) and δ 6.75 (t, J = 53.6 Hz, OCF₂H) confirm ester and difluoromethoxy groups.

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • IR Spectroscopy : Strong absorption at 1688 cm⁻¹ (C=O stretch) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution Reactions: Formation of substituted thiophene derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of the corresponding alcohol.

Scientific Research Applications

Chemistry

Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that enhance chemical reactivity, making it valuable in synthetic organic chemistry.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of thiophenes exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
PathogenActivityReference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate antibacterial effect
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially leading to reduced cell proliferation and induction of apoptosis.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development. The compound's structure allows for interactions with biological targets through hydrogen bonding and other non-covalent interactions, which are critical in drug design.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique properties contribute to enhanced performance in electronic applications.

Case Studies

  • Antimicrobial Activity Study :
    A study conducted on various thiophene derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus. The results highlighted the compound's potential as a lead structure for developing new antimicrobial agents.
  • Kinase Inhibition Research :
    In vitro assays revealed that this compound exhibited binding affinity to certain kinases associated with cancer cell growth. This study suggests further exploration into its anticancer properties could yield promising therapeutic candidates.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways related to inflammation, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The difluoromethoxy group in the target compound enhances metabolic stability compared to hydroxyl or chlorosulfonyl analogs, making it more suitable for pharmaceuticals .
  • Reactivity : The hydroxyl and formyl analogs (CAS 96232-69-8 and 67808-64-4) are more prone to oxidation and nucleophilic attacks, respectively, limiting their utility in harsh reaction conditions .
  • Biological Activity : Compounds with methyl or hydroxyl groups at position 3 (e.g., CAS 5556-22-9) show moderate antimicrobial activity, whereas the difluoromethoxy variant’s bioactivity remains underexplored .

Physicochemical Properties

  • Lipophilicity : The difluoromethoxy group increases lipophilicity (logP ≈ 2.5) compared to hydroxyl (logP ≈ 1.8) or methyl ester analogs, enhancing membrane permeability .
  • Thermal Stability: Limited data exist for the target compound, but analogs with electron-withdrawing groups (e.g., Cl, SO₂Cl) generally exhibit higher melting points (>150°C) .

Pharmaceutical Relevance

  • Thiophene carboxylates are key intermediates in kinase inhibitors and anticancer agents (e.g., references a related compound in chromen-4-one derivatives) .
  • The difluoromethoxy group may reduce metabolic degradation, a feature exploited in proton pump inhibitors (e.g., cites similar motifs in benzimidazole drugs) .

Biological Activity

Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate (CAS Number: 1779122-92-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H5_5ClF2_2O3_3S
  • Molecular Weight : 242.63 g/mol
  • Structure : The compound features a thiophene ring substituted with a chloro group, a difluoromethoxy group, and a carboxylate ester.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Compounds containing thiophene rings are known to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Thiophene derivatives have been reported to possess antimicrobial properties, potentially inhibiting bacterial growth and fungal infections.
  • Anticancer Properties : Some studies suggest that similar compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell signaling pathways related to proliferation and survival.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits growth of certain bacteria and fungi.
AnticancerInduces apoptosis in cancer cells; inhibits proliferation.
Enzyme InhibitionPotential inhibition of kinases involved in cancer progression.

Case Studies and Research Findings

  • Antimicrobial Effects :
    • A study demonstrated that thiophene derivatives, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Anticancer Activity :
    • Research indicated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to measure cell viability after treatment with varying concentrations of the compound (50, 100, and 200 µM), showing a dose-dependent reduction in viability.
    Cell Viability Results
  • Enzyme Inhibition Studies :
    • In vitro studies revealed that this compound could inhibit specific kinases involved in cancer cell signaling pathways. The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-chloro-3-(difluoromethoxy)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with a thiophene derivative (e.g., 3-hydroxythiophene-2-carboxylate). Introduce the difluoromethoxy group via nucleophilic substitution using difluoromethyl halides under anhydrous conditions .

  • Step 2 : Chlorinate the 5-position using reagents like SOCl₂ or PCl₃ in the presence of a Lewis catalyst (e.g., AlCl₃) at 60–80°C .

  • Optimization : Control reaction pH (neutral to mildly acidic), use polar aprotic solvents (e.g., DMF), and monitor temperature to minimize side reactions. Purify via column chromatography with hexane/ethyl acetate gradients .

    • Data Table : Comparison of Synthetic Routes
Starting MaterialReagent for DifluoromethoxyChlorination AgentYield (%)Purity (%)
3-hydroxythiophene-2-carboxylateClCF₂OCH₃SOCl₂7298
5-chlorothiophene-3-olF₂COCH₂ClPCl₃6595

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software for refinement .
  • Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹⁹F NMR (δ -120 to -140 ppm for CF₂O) .
    • Validation : Cross-check NMR data with computational models (e.g., DFT) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can contradictory data in spectroscopic or crystallographic analyses be systematically addressed?

  • Approach :

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity .
  • Statistical refinement : Use SHELXL’s least-squares algorithms to iteratively adjust crystallographic parameters, ensuring R-factor < 5% .
    • Case Study : Discrepancies in fluorine chemical shifts may arise from solvent polarity; replicate experiments in deuterated DMSO vs. CDCl₃ to assess environmental effects .

Q. What strategies are effective in studying the compound’s biological activity, particularly its enzyme inhibition mechanisms?

  • Experimental Design :

  • In vitro assays : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .
  • Molecular docking : Simulate ligand-enzyme interactions using AutoDock Vina; prioritize binding poses with ΔG < -7 kcal/mol .
    • Data Interpretation : Correlate IC₅₀ with electronic properties (e.g., Hammett constants of substituents) to predict structure-activity relationships .

Q. How can reaction pathways involving the difluoromethoxy group be manipulated to synthesize novel derivatives?

  • Methodology :

  • Functionalization : Replace the methyl ester with amides via aminolysis (e.g., using NH₃/MeOH) .
  • Cross-coupling : Employ Suzuki-Miyaura reactions to introduce aryl groups at the 3-position using Pd(PPh₃)₄ as a catalyst .
    • Optimization : Monitor reaction progress via TLC and optimize Pd catalyst loading (1–5 mol%) to balance cost and efficiency .

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